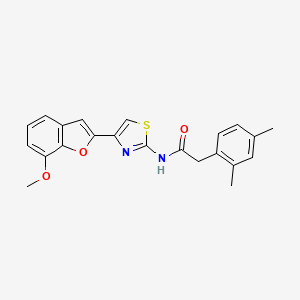

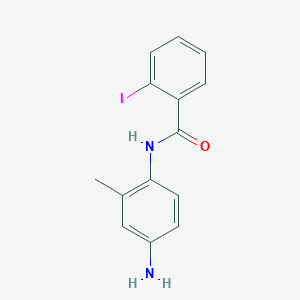

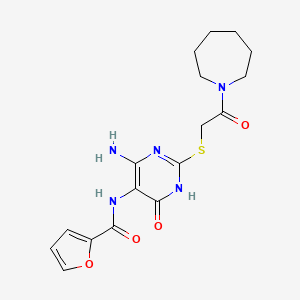

ClC1=CC(=C(C=C1)CNC(OC(C)(C)C)=O)O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ClC1=CC(=C(C=C1)CNC(OC(C)(C)C)=O)O is a chemical compound that belongs to the family of phenylpropylamines. It is commonly known as 4-Methylamphetamine or 4-MA. This compound has been widely studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Self-Aggregation and Micelle Formation

Research on ionic liquids, including compounds with specific structural features similar to the one , has explored their self-aggregation behavior and micelle formation in aqueous solutions. These studies are crucial for understanding the applications of such compounds in green chemistry and their potential in creating environmentally friendly solvents (Blesic et al., 2007).

Countercurrent Separation in Natural Products

The technique of countercurrent separation, relevant to the extraction and purification of natural products, has been assessed for its efficiency and application in natural products research. This method is significant for isolating biological molecules from complex matrices, which is essential in drug discovery and natural products chemistry (Pauli et al., 2008).

Chemical Looping Combustion for Carbon Capture

Chemical Looping Combustion (CLC) is a novel approach in carbon capture and sequestration (CCS), which is critical for reducing greenhouse gas emissions from industrial processes. Research in this area focuses on the development of efficient oxygen carriers and the optimization of the CLC process for sustainable and eco-friendly energy production (Zhao et al., 2014).

Photocatalytic Water Splitting

Studies have been conducted on crystalline carbon nitride semiconductors for their application in photocatalytic water splitting, an essential process for hydrogen production. The research explores synthesis methods and the photocatalytic efficiency of these materials, which are promising for renewable energy technologies (Lin et al., 2019).

Ionic Regulation in Neurons

Research into the neuronal intracellular chloride concentration [Cl-]i, which is pivotal for the regulation of GABA(A) receptor-mediated inhibition and cytoplasmic volume, has implications for understanding neuronal function and the treatment of neurological disorders. This research could lead to new therapeutic strategies for conditions influenced by neuronal ionic balances (Glykys et al., 2014).

Tech-Economic Assessment of CCS Technologies

Economic assessments of second-generation carbon capture and sequestration technologies, including CLC, provide insights into the viability and potential cost-effectiveness of these approaches in reducing carbon emissions. Such studies are crucial for policy-making and investment decisions in the energy sector (Zhu et al., 2018).

Propriétés

IUPAC Name |

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUZLSOKJSKYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)

![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)

![7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2616472.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2616473.png)

![2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2616474.png)